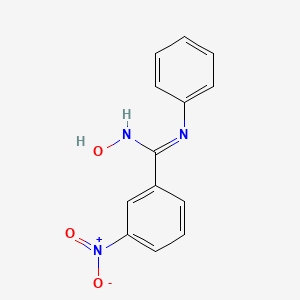
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea” is a chemical compound, but there is no specific information available about its description1.
Synthesis Analysis
Unfortunately, there is no available information on the synthesis of this compound.Molecular Structure Analysis
There is no available information on the molecular structure of this compound.Chemical Reactions Analysis
There is no available information on the chemical reactions of this compound.Physical And Chemical Properties Analysis
There is no available information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Analytical Techniques in Chemical Analysis
Research on related compounds, such as benzofurans and phthalates, often involves advanced analytical techniques to detect and quantify these substances in biological samples. For instance, studies have employed gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of metabolites in urine samples. These methodologies are crucial for understanding exposure levels, metabolism, and the potential health impacts of these compounds (Kavanagh et al., 2012), (Calafat et al., 2004).
Environmental and Occupational Exposure Assessment
Several studies have focused on assessing environmental and occupational exposure to benzofurans and related compounds. Techniques such as biomonitoring of urinary metabolites have been utilized to evaluate exposure levels among specific populations, including pregnant women and workers in industries using these chemicals. These studies help in understanding the distribution and health risks associated with exposure to such compounds (Mortensen et al., 2014), (Lagorio et al., 1994).
Mechanisms of Toxicity and Metabolism
Research on the metabolism and toxicity mechanisms of benzofurans and phthalates provides insights into how these compounds are processed in the body and their potential effects on health. Studies have identified various metabolites formed after exposure to these compounds, aiding in understanding their toxicokinetic profiles and the biological pathways affected by their presence (Scherer et al., 2017), (Hoppin et al., 2002).
Health Risk Assessment
Evaluating the health risks associated with exposure to benzofurans and similar compounds involves studying their potential effects on oxidative stress, inflammation, and DNA damage. Such research contributes to understanding the adverse health outcomes that may arise from exposure to these chemicals, guiding regulatory and protective measures (Watkins et al., 2015), (Ye et al., 2005).
Safety And Hazards
There is no available information on the safety and hazards of this compound.
Direcciones Futuras
There is no available information on the future directions of this compound.
Propiedades
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-25-17-9-8-14(10-18(17)26-2)12-22-21(24)23-13-20(27-3)19-11-15-6-4-5-7-16(15)28-19/h4-11,20H,12-13H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXGQVRVVPWUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

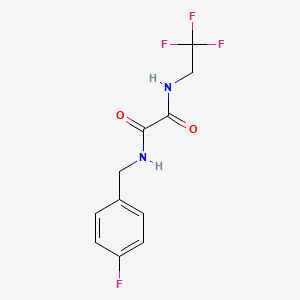

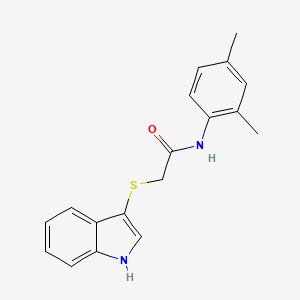
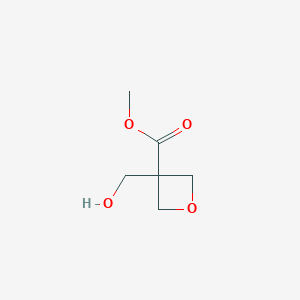

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)
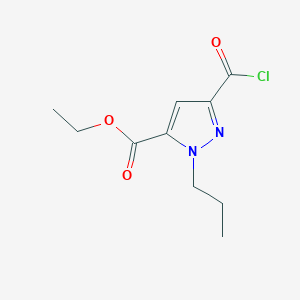

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2986421.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)
![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)
